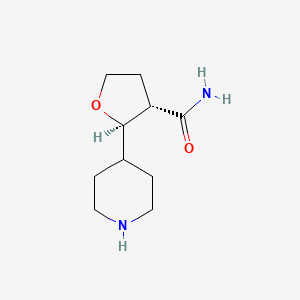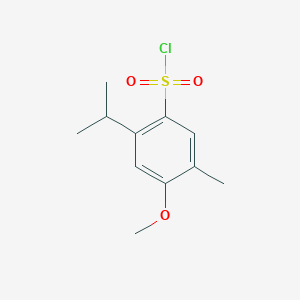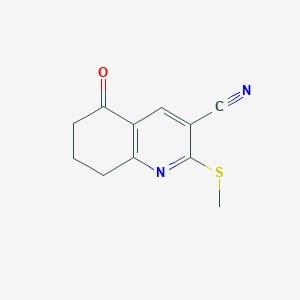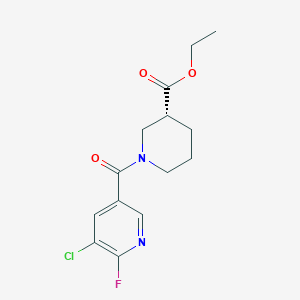
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, also known as POC, is a small molecule that has been widely studied for its potential therapeutic applications. POC belongs to a class of compounds known as oxolane carboxamides, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. For example, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has also been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to increase the levels of acetylated histones in cells, which can lead to changes in gene expression. (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, which can lead to changes in neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide and how it interacts with various enzymes and receptors in the body.
Synthesis Methods
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with ethyl glyoxylate, followed by cyclization with sodium hydride. Another method involves the reaction of 4-piperidone with ethyl bromoacetate, followed by cyclization with sodium hydride. Both of these methods have been used to successfully synthesize (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide.
Scientific Research Applications
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to inhibit the aggregation of beta-amyloid, which is a key factor in the development of the disease. In epilepsy research, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to have anticonvulsant effects.
properties
IUPAC Name |
(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)


![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)
![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)



amine](/img/structure/B2882086.png)